molecular formula C16H19BrClN B581751 Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl CAS No. 1400644-86-1

Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl

Cat. No. B581751
CAS RN: 1400644-86-1
M. Wt: 340.689
InChI Key: ATYLHONHEKLBPE-UHFFFAOYSA-N
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Description

Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride is a chemical compound with the CAS Number: 1400644-86-1. Its molecular weight is 340.69 g/mol and its IUPAC name is N-benzyl-2-(3-bromophenyl)propan-2-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18BrN.ClH/c1-16(2,14-9-6-10-15(17)11-14)18-12-13-7-4-3-5-8-13;/h3-11,18H,12H2,1-2H3;1H . This indicates that the compound has a benzyl group attached to a 2-(3-bromophenyl)propan-2-amine.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 340.69 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Corrosion Inhibition

Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl and its derivatives have been studied for their corrosion inhibition properties. For example, certain compounds were found to offer significant inhibition efficiency for mild steel in hydrochloric acid, with the efficiency varying based on the type of functional groups substituted on the benzene ring. The adsorption of these compounds on the metal surface follows the Langmuir adsorption isotherm, indicating a predominant chemisorption mechanism for some derivatives (Ashassi-Sorkhabi et al., 2005), (Salarvand et al., 2017).

Catalytic Applications

The compound has been utilized in various catalytic processes. For instance, in palladium/imidazolium salt systems, it was employed for amination reactions involving aryl chlorides, aryl bromides, and aryl iodides with different nitrogen-containing substrates. This facilitated the synthesis of benzophenone imines and primary amines through acid hydrolysis (Grasa et al., 2001).

Synthesis of Heterocyclic Compounds

Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl is a precursor in the synthesis of various heterocyclic compounds. For instance, it's involved in the synthesis of 1-substituted benzimidazoles and 3-substituted 3H-thieno[2,3-d]imidazoles, indicating its versatility in creating pharmacologically relevant structures (Lygin & Meijere, 2009).

Polymer Modification

It has also been used in the modification of polymers. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation with various aliphatic and aromatic amines. These modifications enhanced the thermal stability and biological activity of the polymers, indicating potential for medical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

N-benzyl-2-(3-bromophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN.ClH/c1-16(2,14-9-6-10-15(17)11-14)18-12-13-7-4-3-5-8-13;/h3-11,18H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYLHONHEKLBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl

CAS RN

1400644-86-1
Record name Benzenemethanamine, 3-bromo-α,α-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400644-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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